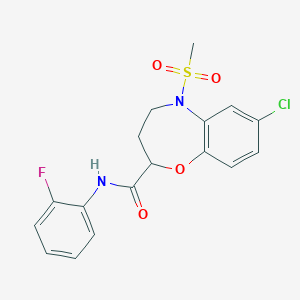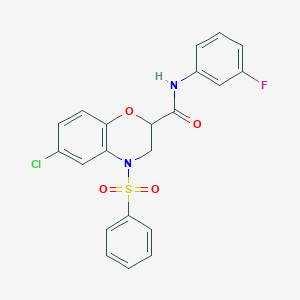![molecular formula C24H21ClN2O4S B11227866 {6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B11227866.png)
{6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzoxazine Ring: The benzoxazine ring can be constructed through cyclization reactions involving appropriate precursors.
Attachment of the Benzenesulfonyl Group: Sulfonylation can be carried out using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-CHLORO-2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2,3-dihydro-1H-indole-1-carbonyl)-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with slight variations in functional groups.
2-(2,3-Dihydro-1H-indole-1-carbonyl)-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the chloro group.
6-Chloro-2-(2,3-dihydro-1H-indole-1-carbonyl)-4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group on the benzenesulfonyl moiety.
Properties
Molecular Formula |
C24H21ClN2O4S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H21ClN2O4S/c1-16-6-9-19(10-7-16)32(29,30)27-15-23(31-22-11-8-18(25)14-21(22)27)24(28)26-13-12-17-4-2-3-5-20(17)26/h2-11,14,23H,12-13,15H2,1H3 |
InChI Key |
AOGZMTQSZLANCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11227785.png)
![4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B11227790.png)
![4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether](/img/structure/B11227807.png)
![2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11227809.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227820.png)
![N-butyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227825.png)
![1-(benzylsulfonyl)-N-(bicyclo[2.2.1]hept-2-yl)piperidine-3-carboxamide](/img/structure/B11227832.png)
![Methyl 4-methyl-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11227838.png)
![6-allyl-N-(4-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227844.png)

![N-(4-chlorobenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227858.png)
![5-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid](/img/structure/B11227863.png)
![N-methyl-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11227869.png)
